molecular formula C28H28Si B14699298 Tetrabenzylsilane CAS No. 18762-95-3

Tetrabenzylsilane

Cat. No.: B14699298
CAS No.: 18762-95-3
M. Wt: 392.6 g/mol
InChI Key: VWPYMANRMOSLKO-UHFFFAOYSA-N
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Description

Tetrabenzylsilane is an organosilicon compound with the molecular formula C28H28Si It is characterized by the presence of four benzyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabenzylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

SiCl4+4C6H5CH2MgClSi(CH2C6H5)4+4MgCl2\text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Si(CH}_2\text{C}_6\text{H}_5)_4 + 4 \text{MgCl}_2 SiCl4​+4C6​H5​CH2​MgCl→Si(CH2​C6​H5​)4​+4MgCl2​

Another method involves the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and benzylmagnesium chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound oxide back to this compound using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound.

    Substitution: Depending on the substituent, products can include benzyl-substituted silanes.

Scientific Research Applications

Tetrabenzylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It also serves as a reagent in various organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tetrabenzylsilane involves its ability to participate in various chemical reactions due to the presence of reactive benzyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The silicon atom in this compound can also form stable bonds with other elements, contributing to its reactivity and utility in various applications.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: Similar to tetrabenzylsilane but with methyl groups instead of benzyl groups.

    Triethylsilane: Contains three ethyl groups attached to silicon.

    Triphenylsilane: Contains three phenyl groups attached to silicon.

Uniqueness

This compound is unique due to the presence of four benzyl groups, which impart distinct chemical properties compared to other silanes. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes this compound particularly useful in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

18762-95-3

Molecular Formula

C28H28Si

Molecular Weight

392.6 g/mol

IUPAC Name

tetrabenzylsilane

InChI

InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-29(22-26-15-7-2-8-16-26,23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

VWPYMANRMOSLKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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